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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

Cat. No.: B14104771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MRS2768 tetrasodium salt is a synthetic nucleotide derivative that has been identified as a

selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR)

activated by extracellular nucleotides like ATP and UTP. This technical guide provides an in-

depth overview of the target receptor selectivity of MRS2768, compiling quantitative data,

detailed experimental methodologies, and visual representations of its mechanism of action

and the workflows used for its characterization.

Core Data: Receptor Selectivity Profile
The selectivity of MRS2768 has been primarily characterized at the human P2Y2, P2Y4, and

P2Y6 receptors. The compound demonstrates clear selectivity for the P2Y2 receptor.
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Receptor
Subtype

Agonist
Activity (EC50)

Antagonist
Activity

Species Reference

P2Y2 1.89 µM Not Reported Human [1][2]

P2Y4
No affinity

observed
Not Reported Human [1][2]

P2Y6
No affinity

observed
Not Reported Human [1][2]

Experimental Protocols
The selectivity of MRS2768 was determined through functional assays measuring the

activation of phospholipase C (PLC), a key downstream effector of the Gq-coupled P2Y2

receptor.

Assay Type: Measurement of Inositol Phosphate Accumulation

Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y2, P2Y4, or

P2Y6 receptors. These cells are often used for studying P2Y receptor signaling as they do not

endogenously express most P2Y receptor subtypes.

Methodology:

Cell Culture and Labeling: 1321N1 cells expressing the receptor of interest are cultured in

appropriate media. To measure inositol phosphate production, the cells are metabolically

labeled by incubation with [³H]-myo-inositol for 24-48 hours. This allows for the incorporation

of the radiolabel into the cellular phosphoinositide pool.

Agonist Stimulation: Following labeling, the cells are washed and then incubated with various

concentrations of MRS2768 tetrasodium salt in a buffer containing lithium chloride (LiCl).

LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of intracellular

inositol phosphates.

Extraction of Inositol Phosphates: The stimulation is terminated by the addition of an acid,

such as perchloric acid or trichloroacetic acid, to lyse the cells and precipitate
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macromolecules. The soluble inositol phosphates are then separated from the precipitate by

centrifugation.

Quantification: The total inositol phosphates in the soluble fraction are purified using anion-

exchange chromatography (e.g., Dowex columns). The amount of accumulated [³H]-inositol

phosphates is then quantified by liquid scintillation counting.

Data Analysis: The data are analyzed to determine the concentration-response relationship

for MRS2768 at each receptor subtype. The EC50 value, which represents the concentration

of the agonist that produces 50% of the maximal response, is calculated to quantify the

potency of the compound. For receptors where no response is observed, it is reported as "no

affinity" or "inactive" up to the highest concentration tested.

Signaling Pathway and Experimental Workflow
Visualizations
To better illustrate the mechanisms and methodologies discussed, the following diagrams have

been generated using the DOT language.
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Caption: P2Y2 Receptor Signaling Pathway.
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Caption: Experimental Workflow for Receptor Selectivity.

Discussion and Conclusion
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The available data robustly demonstrate that MRS2768 tetrasodium salt is a selective agonist

for the human P2Y2 receptor.[1][2] Its potency at the P2Y2 receptor, with an EC50 in the low

micromolar range, combined with a lack of activity at the closely related P2Y4 and P2Y6

receptors, makes it a valuable tool for studying the physiological and pathological roles of the

P2Y2 receptor.[1][2] The primary mechanism of action following P2Y2 receptor activation by

MRS2768 involves the Gq-mediated activation of phospholipase C, leading to downstream

signaling through inositol phosphates and diacylglycerol.

For drug development professionals, the selectivity of MRS2768 is a critical attribute, as off-

target effects can lead to undesirable side effects. While the current selectivity profile is

favorable, a comprehensive assessment would require screening against a broader panel of

P2Y receptor subtypes (e.g., P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14) and other unrelated

receptors. Researchers utilizing MRS2768 should be mindful of its potency and use

appropriate concentrations to maintain its selective effects in their experimental systems.

In summary, MRS2768 tetrasodium salt stands out as a key pharmacological tool for the

specific activation of the P2Y2 receptor, enabling detailed investigation of its function in health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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